molecular formula C7H13NO6 B1378513 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate CAS No. 1434142-00-3

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate

Cat. No.: B1378513
CAS No.: 1434142-00-3
M. Wt: 207.18 g/mol
InChI Key: OEEBPLXSKKJIQH-UHFFFAOYSA-N
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Description

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate ( 1434142-00-3) is a spirocyclic oxetane salt formed by combining the polar oxetane derivative with oxalic acid . This compound features a strained four-membered oxetane ring substituted with both aminomethyl and hydroxymethyl groups at the 3-position, a structure designed to confer high polarity, improve aqueous solubility, and enhance metabolic stability in drug candidates by reducing lipophilicity compared to common non-polar linkers . In scientific research, this compound serves as a valuable building block with demonstrated biological activity. It has shown promising activity against acute HIV infection without exhibiting cytotoxicity, positioning it as a candidate for antiviral therapeutic development . Furthermore, it has been reported to act as a potent inhibitor of the glycine transporter 1 (GlyT1), with an inhibition concentration (IC50) of 170 nM, highlighting its relevance for neuroscience research and the investigation of mental health disorders . The compound is offered as an oxalate salt to improve its stability and purity . For research purposes, this product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(aminomethyl)oxetan-3-yl]methanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.C2H2O4/c6-1-5(2-7)3-8-4-5;3-1(4)2(5)6/h7H,1-4,6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEBPLXSKKJIQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)CO.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Aminomethyl-3-(hydroxymethyl)oxetane

The synthesis begins with the preparation of the oxetane ring system bearing appropriate functional groups:

  • Starting from trimethylene oxide (oxetane), a nitromethyl derivative is formed by reaction with nitromethane under basic catalysis (e.g., triethylamine) at room temperature.
  • This intermediate, 3-(nitromethyl)oxetane-3-ol , is then converted to 3-(nitromethylene)oxetane via acylation and dehydration reactions.
  • The nitro group is subsequently reduced catalytically (e.g., using palladium hydroxide on carbon under hydrogen atmosphere) to yield 3-aminomethyl-3-(hydroxymethyl)oxetane .

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of nitromethyl oxetane-3-ol Nitromethane, triethylamine (catalytic) 20–30 °C (room temp) ~10 hours ~100 Excess nitromethane used as solvent
Conversion to nitromethylene oxetane Methane sulfonyl chloride, triethylamine -78 °C Not specified ~81 Requires low temperature control
Catalytic reduction to amino derivative Pd(OH)₂/C catalyst, methanol, H₂ atmosphere Room temp, 1–4 atm H₂ 24–48 hours Not specified Hydrogenation step
Formation of oxalate salt Oxalic acid, solvent (MeOH, DCM) Room temp Not specified High Crystallization improves purity

This table summarizes the key reaction conditions reported in patent literature and research articles.

Research Findings and Improvements

  • Recent research has improved the synthesis of related oxetane derivatives by optimizing reaction times and yields, particularly for oxime intermediates used as precursors.
  • The reduction step to obtain the amino derivative is critical and is typically performed under mild hydrogenation conditions to avoid ring opening or degradation.
  • The salt formation with oxalic acid enhances solubility and stability, which is beneficial for further applications in medicinal chemistry and materials science.

Summary of Preparation Method

Stage Description Key Points
Starting material Trimethylene oxide (oxetane) Commercially available, inexpensive
Nitromethylation Reaction with nitromethane under base catalysis High yield, room temp, excess nitromethane as solvent
Conversion to nitromethylene Acylation and dehydration with methane sulfonyl chloride Low temperature (-78 °C) required
Reduction Catalytic hydrogenation (Pd(OH)₂/C) in methanol Mild conditions, careful control of H₂ pressure
Salt formation Reaction with oxalic acid in suitable solvent Forms stable oxalate salt, improves purity

Chemical Reactions Analysis

Types of Reactions

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .

Major Products Formed

The major products formed from the reactions of this compound include aldehydes, carboxylic acids, primary amines, and various substituted oxetane derivatives .

Scientific Research Applications

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate involves its interaction with specific molecular targets and pathways. The aminomethyl and hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The oxetane ring can also undergo ring-opening reactions, which can further modulate its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 3-aminomethyl-3-(hydroxymethyl)oxetane oxalate include:

Compound Name Substitution Pattern Key Applications/Properties Reference
3-Oxetanamine 3-amino group Precursor for bioactive molecules; logD ~0.5–1.2
3-Ethyl-3-hydroxymethyloxetane 3-ethyl, 3-hydroxymethyl Adhesive polymers; work of adhesion: 101–105 mJ/m²
3-Methyloxetan-3-amine 3-methyl, 3-amino Drug discovery; solubility: 0.5–1.2 mg/mL
Ethyl 3-aminooxetane-3-carboxylate 3-amino, 3-carboxylate ester Synthetic intermediate; molecular weight: 161.16 g/mol

Physicochemical Properties

Oxetanes are valued for their ability to modulate solubility and lipophilicity. For example:

  • Lipophilicity (logD) : 3,3-disubstituted oxetanes exhibit logD values ranging from 1.7–5.1 , significantly lower than carbon linkers (e.g., gem-dimethyl logD ~3.5–6.0) .
  • Solubility : Replacing gem-dimethyl groups with oxetanes increases aqueous solubility by 4–4,000× .
  • Metabolic Stability : Oxetanes show comparable or superior metabolic stability to ketones, with clearance rates reduced by up to 50% in hepatic microsomal assays .

Stability Profile

  • pH Stability : 3,3-Disubstituted oxetanes (e.g., diaryloxetanes) are stable across a wide pH range (pH 1–10), outperforming cyclobutyl and methylene derivatives .
  • Thermal Stability : Oxetanes with 3,3-substitution resist ring-opening up to 150°C , critical for polymer applications .

Biological Activity

Overview

3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate (CAS No. 1434142-00-3) is a chemical compound characterized by its oxetane ring structure, which is substituted with both aminomethyl and hydroxymethyl groups. This unique configuration imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 3-Aminomethyl-3-(hydroxymethyl)oxetane with oxalic acid under controlled conditions to form the oxalate salt. The reaction parameters, such as temperature and solvent choice, significantly influence the yield and purity of the final product.

Key Chemical Reactions

The compound can undergo several chemical reactions, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The aminomethyl group can be reduced to yield primary amines.
  • Substitution : The oxetane ring may participate in nucleophilic substitution reactions, leading to various derivatives.

The biological activity of this compound is attributed to its structural features, which allow it to interact with biological molecules through hydrogen bonding and other non-covalent interactions. The oxetane ring's ability to undergo ring-opening reactions further enhances its reactivity and potential therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

  • Antiviral Activity : It has shown activity against acute HIV infection without cytotoxicity, indicating its potential as an antiviral agent .
  • Neurotransmitter Modulation : The compound has been reported to inhibit glycine transporter 1, which is significant for treating mental health disorders. Its inhibition concentration (IC50) has been noted at 170 nM, demonstrating its potency in this regard .
  • Potential Antimicrobial Properties : Investigations into its antimicrobial applications suggest it could serve as a precursor for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound:

CompoundLogD (logP)SolubilityHepatic Clearance (Human/Mouse)pKa
This compound4.09142/3808.0
Similar Compound AUndetermined4>1000/8609.4
Similar Compound B3.3VariesVariesVaries

This table illustrates that while some compounds may have higher solubility or different clearance rates, the specific combination of functional groups in this compound contributes to its distinct biological profile .

Case Studies and Research Findings

  • HIV Inhibition Study : A study focusing on the inhibition of HIV demonstrated that this compound effectively suppressed viral replication without inducing cytotoxic effects on host cells. This positions it as a promising candidate for further development in antiviral therapeutics .
  • Neuropharmacology Research : Another study evaluated the compound's effect on neurotransmitter systems, particularly its role in modulating glycine transporters. Results indicated a significant improvement in inhibition activity compared to earlier derivatives, suggesting enhanced efficacy for mental health applications .

Q & A

Basic: What are the recommended analytical techniques for characterizing the purity and structure of 3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate?

Answer:
To confirm structural integrity and purity, use a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the oxetane backbone, aminomethyl, and hydroxymethyl substituents. Compare spectral data with related oxetane derivatives (e.g., 3-Aminooxetane, ).
  • High-Performance Liquid Chromatography (HPLC) : Quantify impurities using reverse-phase columns with UV detection (210–260 nm).
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular ion confirmation (expected m/z ~215–220 for the free base; oxalate salt requires adjustment for counterion).
  • Elemental Analysis : Validate stoichiometry (C, H, N, O) against theoretical values.

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Keep under inert gas (N₂ or Ar) at –20°C in airtight, light-resistant containers. Oxalate salts are hygroscopic; use desiccants (e.g., silica gel) to minimize moisture absorption .
  • Handling : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust. Follow OSHA-compliant protocols for spill containment .

Advanced: What experimental strategies can resolve contradictions in stability data for oxetane derivatives under varying pH conditions?

Answer:

  • pH-Dependent Stability Studies : Conduct accelerated degradation tests at pH 1–13 (37°C, 24–72 hrs). Monitor via HPLC for degradation products (e.g., ring-opening products common in oxetanes under acidic/basic conditions ).
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions. Compare with structurally similar compounds like 3-Bromooxetane, which shows hydrolysis sensitivity .
  • Computational Modeling : Apply density functional theory (DFT) to predict electron density distributions and identify vulnerable bonds .

Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts related to oxetane ring strain?

Answer:

  • Ring-Opening Mitigation : Use low-temperature (–40°C) conditions during nucleophilic substitutions to reduce ring strain-induced side reactions.
  • Protecting Groups : Temporarily block the hydroxymethyl group (e.g., with tert-butyldimethylsilyl ether) to prevent undesired cross-reactions .
  • Catalytic Systems : Explore Lewis acids (e.g., BF₃·OEt₂) to stabilize transition states and improve regioselectivity .

Basic: What safety precautions are critical when working with oxalate salts in aqueous solutions?

Answer:

  • Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), chemical-resistant aprons, and full-face shields .
  • Neutralization Protocols : Treat spills with calcium carbonate to precipitate oxalate ions, reducing toxicity risks .
  • Ventilation : Ensure local exhaust ventilation to prevent aerosol formation during dissolution .

Advanced: What methodologies are suitable for identifying hazardous decomposition products under thermal stress?

Answer:

  • Thermogravimetric Analysis (TGA) : Track mass loss events (e.g., CO or CO₂ release from oxalate decomposition above 200°C) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatiles generated during controlled heating (e.g., nitrogen oxides from amine oxidation ).
  • In Situ FTIR : Monitor real-time degradation pathways during differential scanning calorimetry (DSC) runs .

Advanced: How can researchers validate the reproducibility of synthetic yields across different batches?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, reaction time) and identify critical process parameters .
  • Statistical Process Control (SPC) : Apply control charts (e.g., X-bar and R charts) to monitor yield consistency and detect outliers .
  • Cross-Lab Validation : Collaborate with independent labs to replicate synthesis using identical protocols and raw materials .

Basic: What are the key differences in reactivity between 3-Aminomethyl-3-(hydroxymethyl)oxetane and its oxalate salt?

Answer:

  • Solubility : The oxalate salt enhances aqueous solubility due to ionic interactions, whereas the free base is more soluble in organic solvents (e.g., DCM, THF) .
  • Reactivity : The free base may undergo nucleophilic reactions at the amine group, while the oxalate salt’s protonated amine is less reactive to electrophiles .

Advanced: What strategies mitigate interference from oxalate counterions in biological assays?

Answer:

  • Ion-Exchange Chromatography : Replace oxalate with non-interfering anions (e.g., chloride) pre-assay .
  • Dialysis : Use membranes with MWCO <1 kDa to remove free oxalate ions from protein-binding studies .
  • Control Experiments : Include oxalate-only controls to quantify background interference in enzymatic assays .

Basic: How should researchers design stability-indicating methods for long-term storage studies?

Answer:

  • Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B), and humidity (75% RH) for 1–4 weeks. Use HPLC-MS to track degradation .
  • Reference Standards : Characterize degradation products (e.g., oxetan-3-one from oxidation) for use as analytical markers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate
Reactant of Route 2
3-Aminomethyl-3-(hydroxymethyl)oxetane oxalate

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